molecular formula C22H16N4O4 B8243964 4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid

4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid

Cat. No.: B8243964
M. Wt: 400.4 g/mol
InChI Key: IWLLKVQJZYERNI-UHFFFAOYSA-N
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Description

4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is a complex organic compound characterized by the presence of a triazole ring, phenyl groups, and carboxylic acid functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Phenyl Groups: The phenyl groups are introduced through a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on an aromatic ring.

    Formation of the Carboxylic Acid Groups: The carboxylic acid functionalities are usually introduced via oxidation reactions, such as the oxidation of an aldehyde or alcohol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or phenyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or carboxylic acid groups, potentially converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid involves its interaction with biological targets, such as enzymes or receptors. The triazole ring can bind to metal ions or active sites in proteins, inhibiting their function. The phenyl and carboxylic acid groups can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4,4’-((4-(1H-1,2,3-Triazol-1-yl)phenyl)azanediyl)dibenzoic acid: Similar structure but with a different triazole isomer.

    4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzamide: Similar structure but with amide groups instead of carboxylic acids.

Uniqueness

4,4’-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes with metals and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-carboxy-N-[4-(1,2,4-triazol-4-yl)phenyl]anilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-21(28)15-1-5-18(6-2-15)26(19-7-3-16(4-8-19)22(29)30)20-11-9-17(10-12-20)25-13-23-24-14-25/h1-14H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLLKVQJZYERNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
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4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
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4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
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4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
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4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid
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4,4'-((4-(4H-1,2,4-Triazol-4-yl)phenyl)azanediyl)dibenzoic acid

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